[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
CAS No.: 137769-32-5
Cat. No.: VC21234421
Molecular Formula: C34H27P
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137769-32-5 |
|---|---|
| Molecular Formula | C34H27P |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | [1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
| Standard InChI | InChI=1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |
| Standard InChI Key | VHFIEOFLBKFXKR-UHFFFAOYSA-N |
| SMILES | CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
| Canonical SMILES | CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane is a complex organic compound with a molecular formula of C34H27P and a molecular weight of 466.5 g/mol. It is identified by the CAS number 144868-17-7 and is primarily used for research purposes, not intended for human or veterinary use . This compound belongs to a class of phosphane derivatives, which are often utilized in catalytic reactions due to their ability to coordinate with metals.
Synthesis and Applications
While specific synthesis methods for [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane are not widely documented, compounds of this nature are typically synthesized through reactions involving phosphorus precursors and aromatic rings. These compounds are often used as ligands in transition metal catalysis, facilitating reactions such as hydrogenation, cross-coupling, and asymmetric synthesis.
Research Findings and Potential Uses
Despite the lack of extensive research specifically on [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane, phosphane derivatives are known for their versatility in catalytic applications. Their ability to form stable complexes with metals makes them valuable in various chemical transformations.
Comparison with Similar Compounds
Other phosphane derivatives, such as (naphthalen-1-yl)(diphenyl)phosphane, have been studied more extensively. This compound, with a molecular formula of C22H17P, is simpler in structure but also serves as a ligand in catalytic reactions . The more complex structure of [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane may offer unique properties or advantages in specific catalytic applications.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C34H27P |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 144868-17-7 |
| InChI | InChI=1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |
| SMILES | CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume